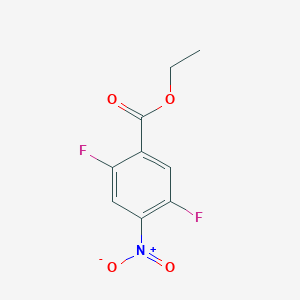

Ethyl 2,5-difluoro-4-nitrobenzoate

Description

Its molecular formula is C₉H₇F₂NO₄, with a molecular weight of 231.15 g/mol (inferred from the structurally similar Ethyl 3,5-difluoro-4-nitrobenzoate in ). Fluorinated nitrobenzoates are pivotal intermediates in pharmaceuticals and agrochemicals due to the electron-withdrawing effects of fluorine and nitro groups, which enhance reactivity in substitution and reduction reactions .

Properties

IUPAC Name |

ethyl 2,5-difluoro-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO4/c1-2-16-9(13)5-3-7(11)8(12(14)15)4-6(5)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKVLJZWOBHTSHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1F)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673271 | |

| Record name | Ethyl 2,5-difluoro-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214367-00-6 | |

| Record name | Ethyl 2,5-difluoro-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,5-difluoro-4-nitrobenzoate typically involves the nitration of ethyl 2,5-difluorobenzoate. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 4-position of the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and reagent concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,5-difluoro-4-nitrobenzoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines and thiols.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

Reduction: Ethyl 2,5-difluoro-4-aminobenzoate.

Substitution: Ethyl 2,5-difluoro-4-(substituted)benzoate.

Hydrolysis: 2,5-difluoro-4-nitrobenzoic acid.

Scientific Research Applications

Organic Synthesis

Ethyl 2,5-difluoro-4-nitrobenzoate serves as a valuable building block in organic synthesis. Its unique substitution pattern allows for various chemical transformations, making it a precursor for synthesizing biologically active compounds.

Biological Studies

The compound is utilized in biological research to study enzyme-catalyzed reactions involving nitro and fluorinated aromatic compounds. Its reactivity profile enables investigations into enzyme inhibition mechanisms and protein interactions.

Pharmaceutical Development

This compound has potential applications in drug development due to its ability to undergo various chemical reactions that can lead to the formation of new pharmaceutical agents. Researchers explore its derivatives for potential therapeutic effects.

Material Science

In materials science, this compound is used in the production of specialty chemicals and materials, including fluorinated polymers. Its properties make it suitable for applications requiring specific reactivity or stability under different conditions.

Case Studies

Case Study 1: Enzyme Inhibition Studies

In a study examining the inhibition of specific enzymes by nitro compounds, this compound was used as a substrate to evaluate its interaction with enzyme active sites. The results demonstrated that the compound effectively inhibited enzyme activity, highlighting its potential as a lead compound in drug design.

Case Study 2: Synthesis of Complex Organic Molecules

Researchers synthesized a series of derivatives from this compound to explore their biological activities. The derivatives exhibited varied pharmacological profiles, indicating that modifications at different positions on the aromatic ring could enhance biological efficacy.

Mechanism of Action

The mechanism of action of ethyl 2,5-difluoro-4-nitrobenzoate depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons. In nucleophilic aromatic substitution reactions, the fluorine atoms are replaced by nucleophiles through a mechanism involving the formation of a Meisenheimer complex.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Ethyl 2,5-difluoro-4-nitrobenzoate with key analogs based on substituent positions, molecular weight, and synthesis

Key Observations :

- Substituent Position Effects : Positional isomerism significantly impacts physicochemical properties. For instance, Ethyl 3,5-difluoro-4-nitrobenzoate (MW 231.15) has a higher molecular weight than Ethyl 4-fluoro-3-nitrobenzoate (MW 213.16) due to an additional fluorine atom .

- Synthesis Efficiency: Ethyl 4-fluoro-3-nitrobenzoate achieves 57–68% yield via two routes: (1) acetonitrile with K₂CO₃ at 95°C (2.5 hours) and (2) ethanol with H₂SO₄ at 95°C (18 hours) . Comparable data for the 2,5-difluoro analog is unavailable.

Commercial Availability

Biological Activity

Ethyl 2,5-difluoro-4-nitrobenzoate is a compound of interest due to its diverse biological activities, particularly in the fields of cancer treatment, antiangiogenic effects, and potential applications in inflammatory diseases. This article explores the compound's biological activity based on recent research findings, case studies, and data analysis.

Chemical Structure and Properties

This compound has the molecular formula and features two fluorine atoms and a nitro group attached to a benzoate structure. This unique configuration contributes to its biological properties.

- Cytotoxicity : this compound has been studied for its cytotoxic effects on various cancer cell lines. In vitro assays demonstrate its ability to inhibit cell proliferation and induce apoptosis in sensitive cancer cells. For instance, compounds with similar nitrobenzoate structures have shown significant cytotoxicity against doxorubicin-sensitive and resistant cell lines, indicating a potential role in overcoming multidrug resistance (MDR) in cancer therapy .

- Antiangiogenic Activity : Research indicates that nitrobenzoate-derived compounds can impair vascular development. A study involving zebrafish embryos revealed that treatment with related compounds led to decreased expression of vascular markers and disrupted angiogenesis mediated by VEGF/VEGFR2 signaling pathways . This suggests that this compound may exhibit similar antiangiogenic properties.

- Inhibition of Inflammatory Responses : Nitrobenzoate compounds are also noted for their anti-inflammatory effects. They have been implicated in the suppression of inflammatory pathways, which could be beneficial in treating conditions associated with chronic inflammation .

Cytotoxic Effects

A series of studies have evaluated the cytotoxic effects of this compound and related compounds:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | CCRF/CEM | 6.63 |

| This compound | CEM/ADR5000 | 22.02 |

| Doxorubicin (control) | CCRF/CEM | 0.20 |

| Doxorubicin (control) | CEM/ADR5000 | 34.50 |

These results indicate that this compound possesses substantial cytotoxic activity against both sensitive and resistant cancer cell lines .

Antiangiogenic Studies

In vivo studies using zebrafish models demonstrated that treatment with nitrobenzoate derivatives resulted in significant vascular defects:

| Treatment | Vascular Marker Expression | Effect on ISV Growth |

|---|---|---|

| Control | Normal | Normal |

| X8 | Decreased | Impaired |

The findings suggest that the compound's mechanism involves disruption of endothelial cell migration and proliferation, leading to impaired vascular development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.